![molecular formula C15H13N3O3 B7582072 N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide](/img/structure/B7582072.png)
N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide, also known as DNQX, is a synthetic compound that belongs to the family of quinoxalinediones. DNQX is widely used in scientific research as an antagonist of the ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the brain.
Mechanism of Action
N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide acts as a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide binds to the receptor site of the AMPA receptor and blocks the ion channel, preventing the influx of calcium ions into the postsynaptic neuron. This results in the inhibition of excitatory neurotransmission and the reduction of synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide has been shown to have various biochemical and physiological effects in the brain. In animal studies, N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide has been shown to reduce the excitotoxicity caused by excessive glutamate release, which is implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide has also been shown to reduce the severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide is a valuable tool for scientific research as it allows for the selective inhibition of the AMPA subtype of ionotropic glutamate receptors. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes in the brain. However, N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide has some limitations in lab experiments, such as its non-specific binding to other receptors and ion channels. This can lead to off-target effects and can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide in scientific research. One area of interest is the investigation of the role of AMPA receptors in synaptic plasticity and learning and memory. Another area of interest is the development of more selective and potent antagonists of the AMPA receptor subtype, which could lead to the development of new therapies for neurodegenerative diseases and epilepsy. Additionally, the combination of N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide with other compounds such as NMDA (N-methyl-D-aspartate) receptor antagonists could provide a more comprehensive understanding of the complex interactions between different glutamate receptor subtypes in the brain.
Synthesis Methods
N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide can be synthesized by the reaction of 2-aminobenzoic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to form the quinoxalinedione ring system. The resulting product is purified by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide is widely used in scientific research as a tool to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes in the brain. Ionotropic glutamate receptors are a family of ligand-gated ion channels that mediate the fast excitatory neurotransmission in the central nervous system. These receptors are involved in various functions such as learning and memory, synaptic plasticity, and neurodegenerative diseases.
properties
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-13-8-7-12(15(21)18-13)17-14(20)11-6-5-9-3-1-2-4-10(9)16-11/h1-6,12H,7-8H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZPWVDMVYSZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.